Lipophilicity Differentiation: Calculated LogP of 3.28 vs. 1.66–1.76 for Unsubstituted 3-Phenoxypyrrolidine Parent
The target compound exhibits a calculated LogP of 3.28 , which is approximately 1.5–1.6 log units higher than the unsubstituted 3-phenoxypyrrolidine parent (LogP 1.66–1.76) . This difference translates to a predicted ~30–40-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity. For context, the methylene-linked analog 3-[(2-isopropyl-5-methylphenoxy)methyl]-pyrrolidine HCl (CAS 1220019-31-7) has a higher molecular weight (269.81 vs. 255.78) and an additional rotatable bond, which may further alter its permeability profile . In central nervous system drug discovery, optimal LogP values for blood-brain barrier penetration typically fall between 2 and 4; the target compound's LogP of 3.28 places it within this desirable range, whereas the parent compound (LogP ~1.7) falls below the typical CNS drug-like threshold [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.28 (Chemscene computational prediction, SMILES-based) |
| Comparator Or Baseline | 3-Phenoxypyrrolidine (free base): LogP = 1.66–1.76 (multiple sources: Hit2Lead, ChemSrc, ChemDiv) |
| Quantified Difference | ΔLogP = +1.52 to +1.62 (target is ~33–42× more lipophilic by partition coefficient ratio) |
| Conditions | Computational prediction; no experimental LogP data available for either compound. Target compound data from Chemscene product page; comparator data from Hit2Lead, ChemSrc, and ChemDiv vendor computational predictions . |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, tissue distribution, and protein binding—critical parameters for researchers selecting compounds for cell-based assays, in vivo studies, or CNS-targeted programs where the unsubstituted parent would be predicted to have inadequate passive permeability.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541. (Class-level reference establishing the CNS drug-like LogP range of 2–4.) View Source
